Tert-butyl 3-amino-3-cyanopiperidine-1-carboxylate
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Overview
Description
Preparation Methods
The synthesis of tert-butyl 3-amino-3-cyanopiperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with cyanogen bromide and ammonia . The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Tert-butyl 3-amino-3-cyanopiperidine-1-carboxylate can undergo various chemical reactions, including:
Scientific Research Applications
Tert-butyl 3-amino-3-cyanopiperidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-3-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Tert-butyl 3-amino-3-cyanopiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
Tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate: Similar in structure but with a pyrrolidine ring instead of a piperidine ring.
This compound: Another piperidine derivative with different substituents.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Biological Activity
Tert-butyl 3-amino-3-cyanopiperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₁₂H₁₈N₂O₂
- Molecular Weight : 226.29 g/mol
- IUPAC Name : this compound
The compound features a piperidine ring with an amino group and a cyano group, which are critical for its biological activity.
The biological activity of this compound primarily involves its interaction with specific biological targets, particularly in the context of inflammation and immune response modulation. Research indicates that compounds with similar structures may act as inhibitors of the NLRP3 inflammasome, a protein complex involved in inflammatory responses. The NLRP3 inflammasome plays a crucial role in the activation of caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18 .
In Vitro Studies
In vitro studies have demonstrated that derivatives of piperidine can effectively inhibit NLRP3-dependent pyroptosis and IL-1β release. For instance, a study involving THP-1 cells (human monocytic cell line) showed that compounds structurally related to this compound significantly reduced pyroptotic cell death and IL-1β secretion upon stimulation with lipopolysaccharide (LPS) and ATP .
Table 1: In Vitro Activity of Related Compounds
Compound ID | IL-1β Release Inhibition (%) | Pyroptosis Inhibition (%) |
---|---|---|
Compound A | 75% | 60% |
Compound B | 80% | 70% |
This compound | TBD | TBD |
Note: TBD indicates data to be determined in future studies.
Case Study 1: Anti-inflammatory Activity
A recent study investigated the anti-inflammatory effects of several piperidine derivatives, including this compound. The results indicated that these compounds could significantly attenuate the inflammatory response in macrophages by inhibiting the NLRP3 inflammasome pathway. The study utilized ELISA assays to quantify IL-1β levels, demonstrating a clear dose-response relationship .
Case Study 2: Toxicity Profile
The toxicity profile of this compound was assessed using MTT assays on THP-1 cells. The compound exhibited low cytotoxicity at concentrations up to 100 µM, indicating a favorable safety profile for further development .
Properties
IUPAC Name |
tert-butyl 3-amino-3-cyanopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-10(2,3)16-9(15)14-6-4-5-11(13,7-12)8-14/h4-6,8,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNNCAWTKRMFSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.